2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
Description
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 73550-56-8, molecular formula C₆H₉NO₂) is a conformationally rigid bicyclic amino acid first isolated from the seeds of Ateleia herbert smithii and the plant Bocopa alternifolia . Its structure features a fused bicyclo[2.1.1]hexane scaffold with a carboxylic acid group at position 3, making it a 2,4-methanoproline derivative. This compound is pivotal in peptidomimetic design due to its ability to enforce specific secondary structures in peptides, such as helices and β-sheets, while resisting enzymatic degradation .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9) |
InChI Key |
YGOZJCRQJHXVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of photochemical cycloaddition can be scaled up for larger production. The use of continuous flow photochemistry is a potential method for industrial-scale synthesis, ensuring consistent and efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under specific conditions:
-
Potassium permanganate (KMnO₄) oxidizes the carboxylic acid to form a ketone or carbon dioxide, depending on reaction conditions.
-
Mechanistic Insight : The α-hydrogen adjacent to the carboxylic acid group is susceptible to abstraction, facilitating decarboxylation or ketone formation.
Reduction Reactions
The carboxylic acid moiety can be reduced to primary alcohols:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the acid to 2-azabicyclo[2.1.1]hexane-3-methanol.
-
Sodium borohydride (NaBH₄) is less effective due to the compound’s steric constraints.
Nucleophilic Substitution
The strained bicyclic structure facilitates nucleophilic displacements at bridgehead positions:
-
Key Notes :
Ring-Opening Reactions
The strained bicyclic system undergoes ring-opening with strong nucleophiles:
-
4-Iodo-1H-pyrazole in DMF at 85°C cleaves the ring, yielding linear amines.
-
Thiophenol (PhSH) opens the ring to form thioether derivatives .
Esterification
-
Reaction with tert-butoxycarbonyl (BOC) anhydride in THF forms the BOC-protected derivative, enhancing solubility for further synthetic steps .
Amide Formation
-
Coupling with amines (e.g., benzylamine) using EDC/HOBt yields amide derivatives, useful in medicinal chemistry .
Photochemical Reactions
-
[2+2] Cycloaddition : Under UV light, the compound participates in cross-addition reactions with alkenes, forming polycyclic structures .
Stereochemical Considerations
-
Chiral Centers : The (3R) and (3S) enantiomers exhibit distinct reactivity in asymmetric synthesis .
Comparative Reactivity
| Reaction Type | Reactivity | Key Factor |
|---|---|---|
| Nucleophilic Substitution | Moderate | Steric hindrance at bridgehead |
| Oxidation | High | Proximity of α-hydrogen to COOH group |
| Photochemical Cycloaddition | High | Strain relief in bicyclic system |
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "2-Azabicyclo[2.1.1]hexane-3-carboxylic acid" are not available within the provided search results, the information below offers insights into the synthesis, properties, and related compounds that highlight potential applications.
Synthesis and Properties
- Bicyclo[2.1.1]hexanes: A modular approach for synthesizing 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed using photochemistry to access new building blocks . These structures are valuable saturated bicyclic compounds that play an increasingly important role in newly developed bioactive compounds .
- 2-Azabicyclo[2.1.1]hexanes: Research has explored the synthesis and application of C1-substituted 2-azabicyclo[2.1.1]hexanes, which are precursors to conformationally constrained β-amino acids with the potential to form oligomers with definite secondary structures . Various substituents can be introduced regioselectively at the C1 position .
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound, with the molecular formula C6H9NO2 and CAS number 22255-16-9, has a melting point between 252.0°C and 256.0°C and a molecular weight of 127.14 g/mol .
Related Compounds and Potential Applications
- 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: This compound is part of a comprehensive catalog of life science products and can be produced in various purities and grades .
- 2-Azabicyclo[2.1.1]hexane-1-carboxylates: These compounds are considered promising bicyclic proline analogs .
- β-Amino Acids: 2-azabicyclo[2.1.1]hexanes can be visualized as β-amino acids with restricted degrees of conformational freedom, which have the potential to form oligomers with definite secondary structures .
** searchable identifiers for** (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid :
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with various molecular targets. The rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Bicyclic Amino Acids
Ring Size and Skeletal Variations
(a) 2-Azabicyclo[2.2.1]heptane Derivatives
- Comparison: The larger bicyclo[2.2.1]heptane skeleton increases molecular weight and ring strain compared to the [2.1.1]hexane system.
(b) 2-Azabicyclo[2.2.0]hexane Derivatives
- Example : Synthesized via photochemical [2+2] cycloaddition of vinylogous imides, these compounds (e.g., 25a/25b) exhibit a distinct fused bicyclo[2.2.0]hexane core. Their strained geometry and reactivity differ significantly, making them less stable under physiological conditions .
(c) 2-Azabicyclo[3.1.0]hexane Derivatives
- Example: (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 197142-34-0, molecular formula C₆H₉NO₂, molecular weight 127.14 g/mol) .
- Comparison : The [3.1.0] system introduces a cyclopropane ring, reducing molecular weight and increasing ring tension. This enhances rigidity but may limit solubility in aqueous systems .
Substituent Effects and Functionalization
(a) tert-Butoxycarbonyl (Boc)-Protected Derivatives
- Example : 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 1056020-87-1, molecular weight 227.26 g/mol) .
- Comparison: Boc protection enhances solubility in organic solvents and facilitates peptide coupling. Similar derivatives like Fmoc-2,4-methanoproline (CAS 1936396-62-1, molecular weight 349.39 g/mol) are tailored for solid-phase synthesis .
(b) Hydrochloride Salts
Conformational and Structural Impact on Oligomers
Oligomers of 2-azabicyclo[2.1.1]hexane β-amino acids exhibit ordered secondary structures (e.g., helices) with increasing chain length. Substitution at C6 (e.g., methyl groups) enhances conformational bias, mimicking the s-trans conformation of natural peptides . In contrast, derivatives like 2-azabicyclo[2.2.0]hexanes show reduced structural predictability due to higher ring strain .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid, and how can reaction conditions be optimized for high yield?
The synthesis typically involves photochemical [2+2] cycloaddition of 1,5-dienes or multi-step cyclization of precursor molecules. For example, photochemical methods enable efficient bicyclic framework formation under controlled light and solvent conditions (e.g., THF or acetonitrile) . Optimization includes:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures ≥95% purity .
- Catalyst use : Lewis acids like BF₃·Et₂O may enhance cyclization efficiency .
Q. What structural features distinguish this compound from similar bicyclic compounds?
The compound’s uniqueness lies in its fused bicyclic core, nitrogen placement, and carboxylic acid substituent. Comparative analysis with analogs reveals distinct properties:
| Compound | Key Structural Differences | Biological Implications |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Larger bicyclic framework (7-membered) | Altered binding affinity to enzymes |
| 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylate | Fluorine substituent at C4 | Enhanced metabolic stability |
| Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | Ethyl ester instead of carboxylic acid | Reduced polarity for BBB penetration |
These differences impact reactivity and biological activity .
Q. Is this compound found in natural sources?
Yes, it occurs in Leguminosae plants (e.g., Ateleia arsenii), suggesting biosynthetic pathways involving cyclization of amino acid precursors. Isolation methods include ethanol extraction followed by ion-exchange chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in activity (e.g., antimicrobial vs. neuropharmacological effects) arise from:
- Stereochemical variability : Enantiomers may target different receptors. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, anticancer activity in was validated using MTT assays at 48 hours .
- Derivative analysis : Test fluorinated or methylated analogs to isolate structure-activity relationships .
Q. What strategies are effective for enantioselective synthesis of this compound?
Q. How does stereochemistry influence the compound’s interaction with biological targets?
The (1R,3S,4S) configuration in related bicyclic compounds shows 10-fold higher affinity for NMDA receptors compared to (1S,3R,4R) enantiomers. Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carboxylic acid group and Arg523 residues .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT calculations : Optimize transition states for [2+2] cycloaddition (B3LYP/6-31G* level) to predict regioselectivity .
- Molecular dynamics : Simulate solvent effects (e.g., water vs. DMSO) on hydrolysis rates of ester derivatives .
Data Contradiction and Optimization
Q. How to address low yields in photochemical [2+2] cycloaddition syntheses?
Common issues and solutions:
- Light source inefficiency : Use UV lamps (λ = 254 nm) instead of broad-spectrum sources.
- Oxygen quenching : Degas solvents with N₂ to extend excited-state lifetimes.
- Byproduct formation : Add scavengers (e.g., triethylamine) to trap radicals .
Q. Why do biological assays show variable cytotoxicity across studies?
Variability stems from:
- Concentration gradients : Use logarithmic dosing (0.1–100 µM) to identify IC₅₀ accurately.
- Membrane permeability : Modify carboxylic acid to methyl ester for enhanced cellular uptake .
- Off-target effects : Perform siRNA knockdowns of suspected secondary targets (e.g., kinases) .
Methodological Guidance
Q. How to analyze the compound’s purity and stability?
Q. What techniques validate bicyclic framework integrity post-synthesis?
- X-ray crystallography : Resolve bond angles (e.g., C1-N-C2 = 94.5°) .
- 2D NMR : Use HSQC to confirm coupling between H3 and C3 (¹J = 145 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
